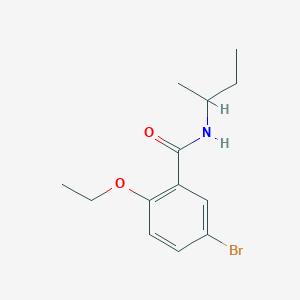![molecular formula C21H23BrN2O4 B268650 N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in cancer treatment. It was originally developed by Abbott Laboratories as a B-cell lymphoma-2 (Bcl-2) inhibitor, and has since been shown to have activity against a range of other anti-apoptotic proteins.
作用機序
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide works by binding to the hydrophobic groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, thereby preventing them from interacting with pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, resulting in cell death.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to induce apoptosis in a range of cancer cell lines, both in vitro and in vivo. It has also been shown to enhance the efficacy of other anti-cancer agents, such as radiation therapy. In addition, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for anti-apoptotic proteins, which makes it a valuable tool for studying the role of these proteins in cancer and other diseases. However, its effectiveness may be limited by the development of resistance, as well as by the fact that it only targets a subset of anti-apoptotic proteins.
将来の方向性
There are several potential future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of interest is the development of combination therapies that target multiple anti-apoptotic proteins, in order to overcome the limitations of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide monotherapy. Another area of interest is the identification of biomarkers that can predict response to N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide, in order to better select patients for treatment. Finally, there is also interest in the development of more potent and selective Bcl-2 inhibitors based on the structure of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide.
合成法
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, starting with the reaction of 3-bromo-4-hydroxybenzoic acid with 2,3,4,5-tetrahydrofuran-3-carboxylic acid to form the corresponding ester. This is then reacted with 4-aminophenol to form the amide, which is then acetylated to give the final product.
科学的研究の応用
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to induce apoptosis in a range of cancer cell lines, including those resistant to conventional chemotherapy. It has also been shown to enhance the efficacy of other anti-cancer agents, such as radiation therapy.
特性
製品名 |
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide |
|---|---|
分子式 |
C21H23BrN2O4 |
分子量 |
447.3 g/mol |
IUPAC名 |
N-[4-[acetyl(methyl)amino]phenyl]-3-bromo-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C21H23BrN2O4/c1-14(25)24(2)17-8-6-16(7-9-17)23-21(26)15-5-10-20(19(22)12-15)28-13-18-4-3-11-27-18/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,23,26) |
InChIキー |
KJOBBMHYCXIRGC-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br |
正規SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)

![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)
![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)

![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)
![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)

![N-[2-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268584.png)

![N-[3-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B268590.png)